Methyl pentyl carbonate

Description

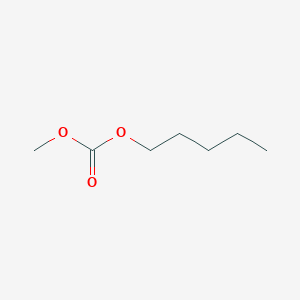

Structure

2D Structure

3D Structure

Properties

CAS No. |

183013-07-2 |

|---|---|

Molecular Formula |

C7H14O3 |

Molecular Weight |

146.18 g/mol |

IUPAC Name |

methyl pentyl carbonate |

InChI |

InChI=1S/C7H14O3/c1-3-4-5-6-10-7(8)9-2/h3-6H2,1-2H3 |

InChI Key |

PAQGTCFSKWUKHW-UHFFFAOYSA-N |

SMILES |

CCCCCOC(=O)OC |

Canonical SMILES |

CCCCCOC(=O)OC |

Synonyms |

Methyl pentyl carbonate |

Origin of Product |

United States |

Synthetic Methodologies for Methyl Pentyl Carbonate

Catalytic Pathways for Methyl Pentyl Carbonate Synthesis

Catalytic methods are central to the synthesis of this compound, offering routes that are often efficient and selective. These pathways include transesterification, which is a common industrial method for carbonate synthesis, and carbonylation reactions. Modern green chemistry principles are increasingly influencing the development of these catalytic systems.

Transesterification Routes Utilizing Dimethyl Carbonate as a Carbonylating Agent

The transesterification of dimethyl carbonate (DMC) with 1-pentanol (B3423595) serves as a primary route for producing asymmetric carbonates like this compound, which can then be further reacted to form symmetric carbonates such as dipentyl carbonate (DPC). This reaction is an equilibrium process where methanol (B129727) is produced as a byproduct. To drive the reaction toward the desired product, the methanol is typically removed by distillation researchgate.net.

The process involves two sequential transesterification steps. In the first step, 1-pentanol reacts with dimethyl carbonate to form this compound and methanol. In the second step, the newly formed this compound can react with another molecule of 1-pentanol to yield dipentyl carbonate and another molecule of methanol.

Reaction Scheme:

CH₃OCOOCHO₃ (DMC) + CH₃(CH₂)₄OH (1-Pentanol) ⇌ CH₃OCOO(CH₂)₄CH₃ (this compound) + CH₃OH (Methanol)

CH₃OCOO(CH₂)₄CH₃ (this compound) + CH₃(CH₂)₄OH (1-Pentanol) ⇌ CH₃(CH₂)₄OCOO(CH₂)₄CH₃ (Dipentyl Carbonate) + CH₃OH (Methanol)

Various catalysts can be employed to facilitate this reaction. Basic ionic liquids, such as 1-butyl-3-methylimidazolium hydroxide (B78521) ([bmIm]OH), have demonstrated high activity. These catalysts are considered a greener alternative as they can be reused multiple times without significant loss of activity researchgate.net. The use of such catalysts aligns with the principles of green chemistry by offering low toxicity and high biodegradability researchgate.net.

Research into the synthesis of the related dipentyl carbonate has provided optimized conditions for this type of transesterification.

| Catalyst | Reactant Ratio (DMC:1-Pentanol) | Catalyst Dosage | Temperature | Reaction Time | Product Yield (Dipentyl Carbonate) | Source |

|---|---|---|---|---|---|---|

| [bmIm]OH | 1:4 | 2.0% | 110 °C | 4 h | 76% | researchgate.net |

Carbonylation Reactions in Alkyl Methyl Carbonate Formation

Carbonylation reactions represent another class of methods for synthesizing carbonates. These reactions typically involve the introduction of a carbonyl group (CO) into a molecule. Palladium-catalyzed carbonylation reactions are a common example, often utilizing an organic halide or a similar precursor, a nucleophile (like an alcohol), and carbon monoxide in the presence of a palladium catalyst scielo.br.

A general pathway for palladium-catalyzed carbonylation involves the oxidative addition of a Pd(0) catalyst to an organic halide, forming a Pd(II) complex. This complex then coordinates with carbon monoxide, followed by an insertion step to create an acyl-palladium complex. This intermediate is then attacked by a nucleophile, leading to the final product scielo.br.

Contemporary Green Chemistry Approaches to Carbonate Synthesis

Modern synthetic chemistry places a strong emphasis on "green" methodologies, which aim to reduce waste, use less toxic reagents, and improve energy efficiency royalsocietypublishing.org. The synthesis of carbonates is an active area for the application of these principles unive.it.

One of the most significant green approaches is the use of dimethyl carbonate (DMC) as a carbonylating and methylating agent. DMC is a non-toxic, biodegradable compound that serves as an environmentally benign substitute for hazardous reagents like phosgene (B1210022) and methyl halides unive.itup.pt. Reactions using DMC often proceed with the help of catalytic amounts of a base, which avoids the formation of large quantities of inorganic salt byproducts up.pt.

Another cornerstone of green carbonate synthesis is the utilization of carbon dioxide (CO₂) as a C1 building block. As an abundant, non-flammable, and non-toxic resource, CO₂ is an attractive starting material aston.ac.uk. The direct synthesis of linear carbonates like DMC from CO₂ and methanol is thermodynamically challenging but can be achieved with effective water removal and catalyst design mdpi.comredalyc.org. A more common application is the cycloaddition of CO₂ to epoxides to form cyclic carbonates, a 100% atom-economical reaction bohrium.com. These cyclic carbonates can then be converted to linear carbonates through transesterification rsc.org.

Key aspects of green chemistry in carbonate synthesis include:

Use of Greener Reagents: Replacing toxic compounds like phosgene with DMC up.pt.

Carbon Capture and Utilization (CCU): Employing CO₂ as a renewable feedstock bohrium.comacs.org.

Catalysis: Developing efficient and recyclable catalysts, such as ionic liquids researchgate.net, polyurethane bohrium.com, and various metal complexes aston.ac.ukacs.org, to replace stoichiometric reagents.

Atom Economy: Designing reactions, like the cycloaddition of CO₂ to epoxides, where all reactant atoms are incorporated into the final product bohrium.com.

Energy Efficiency: Conducting reactions under milder conditions, such as lower temperatures and pressures, whenever possible acs.org.

Precursor-Based Synthetic Strategies

These strategies involve the synthesis of this compound starting from well-defined precursor molecules, primarily alcohols and epoxides.

Synthesis via Reactions of Corresponding Alcohols

The most direct precursor-based strategy for this compound is the reaction involving its corresponding alcohol, 1-pentanol. As detailed in the transesterification section (2.1.1), 1-pentanol can react with a carbonylating agent like dimethyl carbonate.

Another approach is the direct synthesis from alcohols and carbon dioxide. While thermodynamically challenging, research has explored various catalytic systems to make this route viable. For instance, CeO₂-based catalysts have been used for the synthesis of dimethyl carbonate from methanol and CO₂ mdpi.com. Light-induced methods have also been developed for the synthesis of unsymmetrical organic carbonates from an alcohol, methanol, and CO₂ under ambient conditions, using an organocatalyst like tetramethylguanidine (TMG) rsc.org.

The reaction of alcohols with DMC can also lead to other products depending on the conditions. At higher temperatures (e.g., 200°C), the methyl carbonate intermediate formed from the initial transesterification can undergo decarboxylation to yield the corresponding methyl ether researchgate.net. This highlights the formation of the carbonate from the alcohol as the initial key step.

| Reactants | Catalyst/Conditions | Key Intermediate | Primary Product(s) | Source |

|---|---|---|---|---|

| 1-Pentanol + Dimethyl Carbonate | Basic Ionic Liquid (e.g., [bmIm]OH) | This compound | This compound / Dipentyl Carbonate | researchgate.net |

| Phenol + Methanol + CO₂ | TMG / Light Irradiation | TMG-CO₂ adduct | Methyl Phenyl Carbonate | rsc.org |

| 1-Octanol + Dimethyl Carbonate | Alumina or Hydrotalcite / 200 °C | Methyl Octyl Carbonate | Methyl Octyl Ether (via decarboxylation) | researchgate.net |

Exploitation of Epoxide-Derived Intermediates in Carbonate Production (broader carbonate class)

The synthesis of carbonates from epoxide-derived intermediates is a prominent example of atom-economical green chemistry, particularly for the production of cyclic carbonates. This reaction involves the coupling of an epoxide with carbon dioxide aston.ac.ukbohrium.com.

The general mechanism involves several steps:

Epoxide Activation: A Lewis acidic catalyst activates the epoxide, making it more susceptible to nucleophilic attack aston.ac.uk.

Ring-Opening: A nucleophile, often a halide from a co-catalyst like tetrabutylammonium (B224687) bromide (TBABr), attacks a carbon atom of the epoxide, opening the ring aston.ac.ukbohrium.com.

CO₂ Insertion: The resulting alkoxide intermediate attacks a molecule of carbon dioxide bohrium.com.

Ring-Closing: An intramolecular cyclization occurs, forming the five-membered cyclic carbonate ring and regenerating the catalyst aston.ac.ukbohrium.com.

A wide array of catalysts have been developed for this transformation, including zinc complexes aston.ac.uk, polyurethane organocatalysts bohrium.com, and systems based on abundant metals like calcium iodide acs.org. While this route directly produces cyclic carbonates, these can serve as valuable intermediates. Cyclic carbonates can undergo transesterification with an alcohol, such as methanol, to yield linear dialkyl carbonates (like dimethyl carbonate) and a diol rsc.orguj.ac.za. This two-step process—cycloaddition followed by transesterification—represents an important indirect route from alkenes (the precursors to epoxides) and CO₂ to linear carbonates.

Design and Application of Catalytic Systems in this compound Production

The synthesis of this compound, an unsymmetrical organic carbonate, is often achieved through the transesterification of a dialkyl carbonate, such as dimethyl carbonate (DMC), with 1-pentanol. The efficiency and selectivity of this reaction are highly dependent on the catalytic system employed. Both heterogeneous and homogeneous catalysts have been investigated to optimize the production of this compound and other dialkyl carbonates.

Heterogeneous Catalysis for Efficient Conversion

Heterogeneous catalysts are favored in many industrial applications due to their ease of separation from the reaction mixture, which simplifies product purification and catalyst recycling. mdpi.com For the synthesis of unsymmetrical carbonates, various solid catalysts have been developed to facilitate the transesterification reaction under milder conditions. researchgate.net

Metal Oxide-Based Catalysts

Metal oxides are a prominent class of heterogeneous catalysts for the synthesis of dialkyl carbonates due to their basic and acidic properties. nih.govmdpi.com Alkaline-earth metal oxides like magnesium oxide (MgO) and calcium oxide (CaO), as well as mixed metal oxides, have demonstrated significant catalytic activity. mdpi.comgoogle.com

Magnesium oxide (MgO) has been shown to be an effective catalyst in the synthesis of various organic carbonates. rsc.orgrsc.org Its catalytic performance is linked to its basic sites. rsc.org For instance, MgO nanosheets have been used effectively for the synthesis of diethyl carbonate from ethyl carbamate (B1207046) and ethanol (B145695), achieving high yield and selectivity. rsc.orgrsc.org The morphology and preparation method of MgO can significantly influence its catalytic activity. mdpi.com Furthermore, supporting MgO on materials like mesoporous carbon can lead to highly active and stable catalysts for the transesterification of dialkyl carbonates with various alcohols at moderate temperatures. researchgate.net

Mixed metal oxides, such as Mg-Ca, Mg-Al, and Cu-Zn-Al, have also been explored. mdpi.comacs.org The combination of different metals can enhance catalytic activity by increasing the number of basic sites and improving stability. mdpi.com For example, a CeO2-La2O3 mixed oxide prepared by a soft template method showed good performance in the synthesis of dimethyl carbonate. acs.org Ceria (CeO2)-based catalysts, sometimes doped with other metals like Praseodymium (Pr), Gallium (Ga), or Titanium (Ti), are noted for their oxygen vacancies which are crucial for activating reactants like CO2 and methanol in direct synthesis routes. rsc.orgrsc.orgmdpi.com The catalytic activity of these materials is often correlated with their acid-base properties and the concentration of surface oxygen vacancies. rsc.orgresearchgate.net

Table 1: Performance of Various Metal Oxide-Based Catalysts in Carbonate Synthesis

| Catalyst | Reactants | Product | Key Findings | Reference |

|---|---|---|---|---|

| MgO nanosheets | Ethyl carbamate, Ethanol | Diethyl carbonate | Achieved a 58.0% yield with 92.1% selectivity at 210°C. The catalytic activity is linked to the presence of medium basic β sites. | rsc.org |

| MgO/Mesoporous Carbon | Diethyl carbonate, various alcohols | Unsymmetrical organic carbonates | Exhibited high activity, selectivity, and stability at 125°C. Uniformly dispersed MgO species were identified as the main active sites. | researchgate.net |

| Cu-Zn-Al hydrotalcite (CZA300) | Propylene (B89431) carbonate, Methanol | Dimethyl carbonate | Achieved 70% conversion of propylene carbonate and 94% selectivity to dimethyl carbonate at 160°C. The catalyst's high basicity was crucial. | acs.org |

| CeO2-La2O3 | Propylene carbonate, Methanol | Dimethyl carbonate | Demonstrated effective catalytic performance for the transesterification reaction. | acs.org |

| Pr-doped CeO2 | CO2, Methanol | Dimethyl carbonate | Showed higher reactivity due to a significant concentration of oxygen defects and enhanced acid-base properties. | rsc.org |

| Ga and Ti co-doped CeO2 | CO2, Methanol | Dimethyl carbonate | The Ce1Ga0.2Ti0.02 catalyst yielded 24.6 mmolDMC gcat−1, attributed to more surface oxygen vacancies and acid-base sites. | rsc.org |

Zeolite and Solid Acid/Base Catalysts

Zeolites, which are crystalline aluminosilicates, can function as either solid acid or solid base catalysts depending on their composition. mdpi.comthaiscience.info Their well-defined porous structures allow for shape selectivity, which can be advantageous in controlling product distribution. thaiscience.info

In their protonated form, zeolites act as solid acids and are effective in various reactions. mdpi.com Conversely, when alkali metal ions are exchanged into the zeolite framework, they exhibit basic properties. scirp.org Basic zeolites, such as those prepared by loading potassium hydroxide (KOH) onto different zeolite structures like Zeolite Beta, have been successfully used in the one-pot synthesis of dimethyl carbonate from methanol, propylene oxide, and carbon dioxide. scirp.org The catalytic performance in such systems is influenced by the base strength and the alkali content of the zeolite. scirp.org

For the synthesis of unsymmetrical carbonates, zeolites can catalyze the mono-N-methylation of aromatic amines with high selectivity when using dimethyl carbonate as the methylating agent. iupac.org This demonstrates their potential for selective reactions involving dialkyl carbonates. While specific studies on this compound synthesis using zeolites are not extensively detailed in the provided context, the principles of their catalytic activity in related transesterification and methylation reactions suggest their applicability. mdpi.comiupac.org

Homogeneous Catalysis Approaches

Homogeneous catalysts, which exist in the same phase as the reactants, can offer high activity and selectivity under mild reaction conditions. However, their separation from the product mixture can be challenging.

Organotin Compounds as Catalytic Promoters

Organotin compounds have been utilized as homogeneous catalysts in the synthesis of dialkyl carbonates. google.com For instance, in the reaction of methanol with urea, compounds like dibutyltin (B87310) dimethoxide have been employed. google.com The catalytic activity of organotin compounds is noted to follow the order R₄Sn < R₃SnX << R₂SnX₂, where X can be a halide, alkoxide, or carboxylate. google.com Dialkyltin(IV) compounds are reported to provide a maximum reaction rate and minimal by-product formation. The catalytic activity can be further enhanced by the presence of a co-catalyst, typically a Lewis base. google.com These catalysts can form complex adducts with high-boiling electron-donor compounds, such as ethers, which remain in the reactor, facilitating the removal of the desired dialkyl carbonate product. google.com

Metal Triflate Catalysts for Carboxylation Reactions

Metal triflates, which are salts of trifluoromethanesulfonic acid, have been identified as effective Lewis acid catalysts in various organic transformations, including carboxylation and carbamation reactions. Scandium triflate (Sc(OTf)₃) and Lanthanum triflate (La(OTf)₃) have been shown to promote the reaction of aromatic amines with methyl phenyl carbonate under mild conditions. researchgate.net Sc(OTf)₃, in particular, has been demonstrated to be a more effective and selective catalyst than La(OTf)₃ in these carbamation reactions. researchgate.net These catalysts activate the carbonyl group of the carbonate, making it more susceptible to nucleophilic attack. researchgate.net While direct application to this compound synthesis is not specified, their effectiveness in activating carbonate molecules suggests potential for transesterification reactions. researchgate.netuj.ac.za

Ionic Liquid-Mediated Synthesis (general carbonate context)

Ionic liquids (ILs) have emerged as promising catalysts and reaction media for the synthesis of organic carbonates due to their unique properties, such as low vapor pressure, high thermal stability, and tunable chemical structures. beilstein-journals.orgnih.gov ILs are salts composed of an organic cation and an organic or inorganic anion, which can be tailored to act as highly effective and selective catalysts. beilstein-journals.orgnih.gov In the context of synthesizing asymmetric carbonates like this compound, ILs are particularly effective in catalyzing the transesterification reaction, typically between dimethyl carbonate (DMC) and the corresponding alcohol (e.g., 1-pentanol).

The catalytic activity of ionic liquids in transesterification is often attributed to a cooperative mechanism involving both the cation and the anion of the IL. beilstein-journals.org A proposed mechanism suggests a dual activation role: the cation, often an imidazolium (B1220033) derivative, activates the carbonyl group of the dimethyl carbonate via hydrogen-bond interaction. beilstein-journals.org Simultaneously, the anion of the IL activates the alcohol, facilitating its nucleophilic attack on the activated carbonyl carbon. This ambiphilic catalysis enhances the reaction rate and selectivity towards the desired asymmetric carbonate product. beilstein-journals.org

Research has demonstrated the utility of various ILs in this capacity. For instance, 1-butyl-3-methylimidazolium hydroxide ([BMIM]OH) has been used as a basic ionic liquid catalyst for the synthesis of dipentyl carbonate from DMC and 1-pentanol, achieving a 76% yield under optimized conditions. beilstein-journals.org Similarly, functionalized ionic liquids, such as 1-(trimethoxysilyl)propyl-3-methylimidazolium chloride, have been shown to be effective catalysts for producing a range of unsymmetrical carbonates from DMC and various alcohols under mild conditions. beilstein-journals.org

Table 1: Synthesis of Asymmetric Carbonates via Ionic Liquid Catalysis This table summarizes the synthesis of various non-symmetrical organic carbonates through the transesterification of Dimethyl Carbonate (DMC) with different alcohols, catalyzed by 1-(trimethoxysilyl)propyl-3-methylimidazolium chloride, as described in cited research. beilstein-journals.org

| Alcohol (ROH) | Product (ROCO2Me) | Reaction Conditions | Reference |

| Various Alcohols | Asymmetric Alkyl Methyl Carbonates | 10 mol% IL, DMC:ROH (1:1), 80 °C | beilstein-journals.org |

| 1-Pentanol | This compound | (Inferred general condition) | beilstein-journals.org |

| Benzyl (B1604629) alcohol | Benzyl methyl carbonate | (Inferred general condition) | beilstein-journals.org |

| Cyclohexanol | Cyclohexyl methyl carbonate | (Inferred general condition) | beilstein-journals.org |

Development of Novel Synthetic Routes and Process Intensification for Asymmetric Alkyl Methyl Carbonates

The synthesis of asymmetric alkyl methyl carbonates, including this compound, has advanced through the development of novel catalytic systems and process intensification techniques aimed at improving efficiency, selectivity, and sustainability. mdpi.com Traditional methods often face challenges such as harsh reaction conditions, long reaction times, and the use of toxic reagents. mdpi.com Modern approaches focus on heterogeneous catalysts and innovative energy sources to overcome these limitations. mdpi.comresearchgate.net

One significant development is the use of novel heterogeneous base catalysts. For example, α-KMgPO₄ has been successfully employed as a low-cost, stable, and recyclable catalyst for the transesterification of DMC with long-chain alcohols. mdpi.com This catalyst possesses weak and medium base sites that effectively facilitate the reaction. mdpi.com The proposed mechanism involves the adsorption of the alcohol onto a basic site, forming an alkoxide intermediate (RO⁻). mdpi.com This intermediate then performs a nucleophilic attack on the carbonyl carbon of DMC, leading to the formation of the asymmetric carbonate and releasing methanol. mdpi.com

Process intensification, the strategy of dramatically improving manufacturing efficiency, has been applied to carbonate synthesis through methods like microwave irradiation and ultrasound. mdpi.comrsc.org Microwave-assisted synthesis, particularly in a sealed-vessel reactor, can drastically reduce reaction times. mdpi.com For the synthesis of methyl-octyl carbonate, a close analogue of this compound, using the α-KMgPO₄ catalyst, the reaction reached completion in just 10 minutes, achieving a 97.5% conversion of the alcohol with over 99% selectivity to the asymmetric carbonate. mdpi.com This represents a significant acceleration compared to conventional heating methods. mdpi.com

Table 2: Microwave-Assisted Synthesis of Methyl-Octyl Carbonate This table presents the optimized reaction conditions and results for the rapid synthesis of methyl-octyl carbonate, a representative asymmetric alkyl methyl carbonate, using a novel heterogeneous catalyst and microwave-assisted heating. mdpi.com

| Parameter | Value | Reference |

| Reactants | n-octanol, Dimethyl Carbonate (DMC) | mdpi.com |

| Catalyst | α-KMgPO₄ | mdpi.com |

| Reaction Time | 10 minutes | mdpi.com |

| n-octanol Conversion | 97.5% | mdpi.com |

| Selectivity to Methyl-Octyl Carbonate | >99% | mdpi.com |

Electrochemical Applications of Methyl Pentyl Carbonate in Advanced Battery Systems

Role of Methyl Pentyl Carbonate as an Electrolyte Solvent Constituent

In the realm of lithium-ion batteries, the electrolyte is a critical component that facilitates the movement of lithium ions between the anode and cathode during charge and discharge cycles. osti.gov Typically, these electrolytes consist of a lithium salt, such as lithium hexafluorophosphate (B91526) (LiPF6), dissolved in a mixture of organic carbonate solvents. tu-darmstadt.demdpi.com This mixture usually includes a high-permittivity cyclic carbonate, like ethylene (B1197577) carbonate (EC), to ensure salt dissociation, and a low-viscosity linear carbonate, such as dimethyl carbonate (DMC) or ethyl methyl carbonate (EMC), to improve ionic mobility. tu-darmstadt.demdpi.com

This compound falls into the category of linear, or acyclic, organic carbonates. osti.gov Research has shown that alkyl methyl carbonates with the general formula H3CO(CO)O(CH2)nH, where n ranges from 3 to 5 (including this compound where n=4), are suitable as co-solvents in electrolytes for lithium-ion batteries. osti.govresearchgate.net The primary motivation for incorporating MPC and other long-chain alkyl carbonates is to modulate the physical and electrochemical properties of the electrolyte. These properties include viscosity, ionic conductivity, and the ability to form a stable protective layer on the electrode surfaces. techbriefs.com

The selection of co-solvents is crucial as they influence the formation of the Solid Electrolyte Interphase (SEI), a passivation layer that forms on the anode surface during the initial charging cycles. osti.gov A stable and effective SEI is paramount for the long-term safety and cyclability of the battery. osti.govnih.gov The composition of the solvent mixture directly impacts the quality and stability of this SEI. osti.gov

Electrochemical Performance Characteristics in Lithium-Ion Batteries

The inclusion of this compound in an electrolyte formulation has a demonstrable impact on the electrochemical performance of lithium-ion batteries. These effects are typically evaluated through a series of electrochemical tests.

Initial assessments of new electrolyte components are often conducted in a "half-cell" configuration. soton.ac.uk In this setup, the electrode material of interest (e.g., graphite) is paired with a lithium metal electrode, which serves as both the counter and reference electrode. soton.ac.uk This allows for the intrinsic electrochemical behavior of the electrolyte with a specific electrode to be studied without the confounding influence of a second battery electrode.

Systematic investigations have been performed on various acyclic organic carbonates, including this compound, in half-cells. osti.gov These studies involve synthesizing high-purity MPC and then blending it with other solvents like ethylene carbonate (EC) and propylene (B89431) carbonate (PC), with LiPF6 or lithium perchlorate (B79767) (LiClO4) as the conducting salt. osti.gov The electrochemical behavior of these MPC-containing electrolytes is then characterized.

Cycling stability, or the ability of a battery to retain its capacity over numerous charge-discharge cycles, is a key performance metric. Research has shown that while binary mixtures of EC with MPC can yield high reversible capacities, they may also exhibit a slow capacity fading over prolonged cycling. osti.gov For instance, in one study, electrolytes containing MPC showed a gradual decrease in capacity after 100 cycles when compared to electrolytes with butyl methyl carbonate (BMC). osti.gov

The charge/discharge profile provides insights into the electrochemical processes occurring within the battery. The first cycle is particularly important as it reveals the irreversible capacity loss, which is largely attributed to the formation of the SEI. osti.gov The composition of the electrolyte, including the presence of MPC, influences this initial charge loss. osti.gov

The Solid Electrolyte Interphase (SEI) is formed from the decomposition products of the electrolyte on the anode surface. osti.govnih.gov Its composition and stability are critical for the proper functioning of the battery. osti.gov The choice of solvent in the electrolyte mixture is a primary determinant of the SEI's quality. osti.gov

Rate capability refers to a battery's ability to perform well at high charge and discharge rates. This is heavily influenced by the ionic conductivity of the electrolyte, which is related to its viscosity. techbriefs.com The addition of low-viscosity co-solvents is a common strategy to enhance rate capability. rsc.org

Studies have shown that the choice of the lithium salt in conjunction with the solvent mixture can significantly impact rate capability. For example, using LiPF6 as the conducting salt in certain alkyl methyl carbonate-based electrolytes has been shown to be superior to LiClO4 in terms of rate capability and cycling stability. osti.gov While specific data on the direct enhancement of rate capability by MPC is part of ongoing research, the general principle of using linear carbonates to reduce viscosity and improve ion transport applies.

Influence on Solid Electrolyte Interphase (SEI) Formation and Functionality

Rational Design and Formulation of this compound-Based Electrolyte Blends

The design of effective electrolyte blends is a complex process of balancing various properties to achieve optimal performance. The formulation of MPC-based electrolytes involves carefully selecting the other solvent components and the lithium salt to create a synergistic effect.

The table below presents data from a study on the first-cycle charge losses of graphite (B72142) electrodes in various binary mixtures of alkyl methyl carbonates with ethylene carbonate. This illustrates how different linear carbonates, including MPC, perform in a common electrolyte formulation.

| Electrolyte Composition (Binary Mixture with EC, 1M LiClO4) | 1st Cycle Charge Loss (Ah/kg) | Reversible Capacity after 100 cycles (Ah/kg) |

| EC/MPC | Moderate | >340 (with slow fading) |

| EC/BMC | Low | >340 |

| EC/DEC | High | Rapid fading |

| Data derived from systematic investigations on acyclic organic carbonate solvents. osti.gov |

Binary Solvent Electrolyte Systems (e.g., with Ethylene Carbonate)

This compound is often used in binary solvent systems, most commonly with a cyclic carbonate like ethylene carbonate (EC). osti.gov While EC is highly effective at dissolving lithium salts and forming a stable solid electrolyte interphase (SEI) on graphite anodes, its high melting point (36°C) necessitates the use of a co-solvent to ensure adequate electrolyte conductivity at room temperature and below. osti.gov Linear carbonates, such as MPentC, serve this purpose.

Research has systematically investigated binary mixtures of n-alkyl methyl carbonates, including MPentC, with ethylene carbonate. osti.gov Studies have been conducted using various compositions, such as mixtures with 50, 40, and 20 wt.% EC, to find an optimal balance of properties. osti.gov The performance of these electrolytes is often evaluated by measuring the first cycle irreversible charge capacity loss and long-term cycling stability of graphite electrodes. osti.gov Experiments have shown that alkyl methyl carbonates with alkyl chains ranging from propyl (n=3) to pentyl (n=5) are suitable as co-solvents in these binary systems for lithium-ion batteries. osti.gov

One key performance metric is the first cycle charge loss, which is associated with the formation of the SEI. osti.gov Lower charge loss is generally desirable as it indicates a more efficient formation process.

Interactive Data Table: First Cycle Charge Losses in Binary Electrolytes

The following table, based on data from studies on alkyl methyl carbonates, shows the first cycle charge losses for graphite electrodes in various binary mixtures with Ethylene Carbonate (EC).

| Co-Solvent | EC Content (wt. %) | 1st Cycle Charge Loss (mAh/g) |

| Methyl Propyl Carbonate (MPC) | 40% | 125 |

| Butyl Methyl Carbonate (BMC) | 40% | 110 |

| This compound (MPentC) | 40% | 120 |

| Diethyl Carbonate (DEC) | 40% | 135 |

| Methyl Propyl Carbonate (MPC) | 20% | 150 |

| Butyl Methyl Carbonate (BMC) | 20% | 130 |

| This compound (MPentC) | 20% | 145 |

| Diethyl Carbonate (DEC) | 20% | 160 |

Data is derived from research on binary mixtures of alkyl methyl carbonates with EC containing 1M LiClO₄ salt. osti.gov

Ternary Solvent Electrolyte Systems (e.g., with Ethylene Carbonate and Propylene Carbonate)

To further refine electrolyte properties, this compound can be incorporated into ternary solvent systems. These systems often consist of two cyclic carbonates, such as ethylene carbonate (EC) and propylene carbonate (PC), along with a linear carbonate like MPentC. osti.gov The goal of a ternary system is to leverage the distinct advantages of each component. EC is an excellent SEI former, while PC offers a wider liquid temperature range than EC but can be reactive with graphite anodes. osti.gov

Co-solvent Strategies and Their Impact on Battery Performance

The primary strategy behind using MPentC as a co-solvent is to mitigate the limitations of single-solvent systems, particularly those using cyclic carbonates like EC. osti.gov The addition of a linear carbonate like MPentC is crucial for lowering the viscosity and freezing point of the electrolyte, thereby improving ionic conductivity, especially at lower temperatures. techbriefs.comresearchgate.net

The impact of this co-solvent strategy on battery performance is significant:

Solid Electrolyte Interphase (SEI) Formation: The composition of the solvent mixture directly influences the quality of the SEI formed on the anode during the initial charging cycles. osti.gov The decomposition products from all electrolyte components, including MPentC, contribute to this protective layer, which must be electrically insulating but ionically conductive. osti.govnih.gov

Cycling Stability and Internal Resistance: The choice of co-solvent affects the long-term stability and internal resistance of the cell. While MPentC is a suitable co-solvent, some studies have indicated that, compared to shorter-chain linear carbonates, its use in binary mixtures with EC can lead to the buildup of higher internal resistances during prolonged cycling. osti.gov

Rate Capability: By reducing electrolyte viscosity, co-solvents can enhance the mobility of lithium ions, which is beneficial for the battery's ability to charge and discharge at high rates. atamanchemicals.comrsc.org

Stability Profile of this compound within Electrolyte Systems

The stability of any electrolyte component is critical for the long-term performance and safety of a lithium-ion battery. The stability profile of MPentC is considered in terms of both its electrochemical and thermal behavior. chemrxiv.orgresearchgate.net

Electrochemical Stability under Varying Operating Potentials

Like other organic carbonate solvents used in lithium-ion batteries, this compound is not thermodynamically stable at the low operating potentials of graphite anodes. osti.gov During the first charge, it undergoes reductive decomposition on the anode surface. This decomposition is not necessarily a failure but a crucial process that contributes to the formation of the protective SEI layer. osti.govnih.gov The ideal solvent should have high reduction stability to minimize continuous decomposition after the initial SEI is formed. rsc.org

Thermal Decomposition Behavior within Electrolyte Formulations

The thermal stability of the electrolyte is a key factor in battery safety. Electrolytes can decompose at elevated temperatures, a process that can be catalyzed by the presence of the lithium salt (e.g., LiPF₆). osti.gov Studies on common linear carbonates show that while they may be relatively stable on their own, the addition of LiPF₆ can significantly lower their decomposition temperature. osti.gov

For instance, ethyl methyl carbonate (EMC), a related linear carbonate, is stable on its own but shows rapid decomposition around 170°C in the presence of LiPF₆. osti.gov The decomposition of the electrolyte and its components can generate gas, leading to pressure buildup within the cell. osti.gov Furthermore, some components of the SEI, which are formed from the decomposition of solvents like MPentC, can themselves decompose exothermically at temperatures between 90-120°C. researchgate.net In some cases, longer-chain alkyl carbonates like this compound have been identified as decomposition products in aged electrolyte systems, indicating complex chemical transformations occurring during battery operation. d-nb.inforesearchgate.net

Comparative Electrochemical Studies with Related Linear Carbonates (e.g., Methyl Propyl Carbonate, Butyl Methyl Carbonate)

The performance of this compound is often benchmarked against other linear alkyl carbonates to understand the effect of the alkyl chain length on electrochemical properties. osti.gov Systematic investigations have compared MPentC with methyl propyl carbonate (MPC) and butyl methyl carbonate (BMC). osti.govresearchgate.net

Key findings from these comparative studies include:

First Cycle Charge Loss: In binary mixtures with 40% EC, electrolytes containing BMC showed a lower first cycle charge loss (110 mAh/g) compared to those with MPentC (120 mAh/g) and MPC (125 mAh/g), suggesting a more efficient initial SEI formation with BMC. osti.gov

Cycling Stability and Resistance: While all tested alkyl methyl carbonates (including MPC, BMC, and MPentC) are viable co-solvents, their long-term cycling behavior can differ. After initial cycles, mixtures containing MPC and MPentC tend to build up higher internal resistance during extended cycling compared to BMC-containing electrolytes. osti.gov This leads to slower lithium insertion into the graphite over time.

These comparisons highlight that while increasing the alkyl chain length in linear carbonates can influence properties like viscosity and low-temperature performance, it can also have complex and sometimes detrimental effects on long-term cycling stability and interfacial resistance. osti.gov

Mechanistic Investigations of Methyl Pentyl Carbonate Reactions

Reaction Mechanisms in Synthetic Pathways

The synthesis of methyl pentyl carbonate and other dialkyl carbonates often involves transesterification or nucleophilic attack on a carbonyl source. The specific pathways and intermediates in these reactions dictate the efficiency and selectivity of the synthesis.

Transesterification is a key reaction for synthesizing and modifying esters, including carbonates. It involves the exchange of an alkoxy group of an ester with another alcohol. This process can be catalyzed by either acids or bases. scielo.br

Under basic conditions, the mechanism is typically a two-step addition-elimination process. masterorganicchemistry.com An alkoxide, acting as a nucleophile, attacks the carbonyl carbon of the carbonate, leading to a tetrahedral intermediate. This intermediate then collapses, expelling the original alkoxy group to form the new carbonate. masterorganicchemistry.com For instance, in the synthesis of this compound from dimethyl carbonate and pentanol (B124592), a basic catalyst would deprotonate the pentanol to form the pentoxide nucleophile, which then attacks the dimethyl carbonate.

Under acidic conditions, the carbonyl oxygen of the carbonate is first protonated by the acid catalyst. scielo.brmasterorganicchemistry.com This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the alcohol (e.g., pentanol). scielo.brmasterorganicchemistry.com A tetrahedral intermediate is formed, which then undergoes a series of proton transfer and elimination steps to release the original alcohol (methanol) and form the final product, this compound. scielo.brmasterorganicchemistry.com

A proposed mechanism for the transesterification of dimethyl carbonate (DMC) with ethanol (B145695) to produce ethyl methyl carbonate (EMC) and subsequently diethyl carbonate (DEC) involves two main pathways for the second step: the transesterification of EMC with ethanol and the disproportionation of two EMC molecules. acs.org A similar mechanistic framework can be applied to the synthesis of this compound.

The formation of carbonates fundamentally relies on a nucleophilic attack at a carbonyl carbon. In the synthesis of this compound, this can involve the attack of a pentoxide ion on a carbonyl source like dimethyl carbonate or phosgene (B1210022) derivatives. The reaction proceeds via a nucleophilic acyl substitution mechanism. libretexts.org

The initial nucleophilic addition to the carbonyl group forms a tetrahedral intermediate. masterorganicchemistry.comlibretexts.org The stability and subsequent breakdown of this intermediate are crucial to the reaction's outcome. The leaving group's ability influences the reaction rate and mechanism. For example, in the synthesis of asymmetric monomeric carbonates, an ester-substituted diaryl carbonate can be reacted with an alcohol. google.com

The formation of cyclic carbonates from an alcohol and carbon dioxide in the presence of a base also highlights the role of nucleophilic attack. google.com The base deprotonates the alcohol, creating a more potent nucleophile that attacks CO2. Subsequent intramolecular cyclization then yields the cyclic carbonate. This principle can be extended to understand the intermolecular reactions that form linear carbonates like this compound. The nucleophilicity of the attacking alcohol and the electrophilicity of the carbonyl source are key determining factors. In some cases, catalysts like potassium carbonate or phosphates can significantly enhance the rate of nucleophilic addition. pnas.org

Elucidation of Transesterification Mechanisms Involving this compound

Decomposition Mechanisms within Electrochemical Environments

Alkyl carbonates, including this compound, are frequently used as solvents in the electrolytes of lithium-ion batteries. osti.gov Their electrochemical stability is paramount for the battery's performance and longevity. During the initial charging cycles, these carbonate solvents decompose on the surface of the negative electrode to form a protective layer known as the solid electrolyte interphase (SEI). osti.govd-nb.info

The decomposition is an electrochemical reduction process. The carbonate molecules are not thermodynamically stable at the low potentials of the lithiated carbon anode. osti.gov The reduction of linear carbonates like this compound can proceed through various pathways. For instance, the reduction of dimethyl carbonate (DMC) can lead to lithium methyl carbonate and methane. acs.org It is proposed that the decomposition can involve radical reactions, leading to a variety of species that contribute to the SEI. d-nb.info

Mechanisms of Alkylation and Carboxylation Reactions Involving Alkyl Methyl Carbonates (drawing parallels to Dimethyl Carbonate)

Alkyl methyl carbonates can act as alkylating or carboxylating agents, with their reactivity often paralleling that of the well-studied dimethyl carbonate (DMC).

Alkylation: Dimethyl carbonate is known to be an effective methylating agent, replacing toxic reagents like methyl halides and dimethyl sulfate (B86663). thieme-connect.comresearchgate.net The reaction typically occurs at elevated temperatures (above 120-160°C) and can be catalyzed by bases like K2CO3 or Cs2CO3. thieme-connect.comacs.org The mechanism is generally considered a nucleophilic substitution. At temperatures above 120°C, the reaction often proceeds via direct methylation, where a nucleophile attacks one of the methyl groups of DMC. acs.org Asymmetric alkyl methyl carbonates, such as this compound, can also be used for methylation, offering the advantage of safer reactions at ambient pressure due to their higher boiling points compared to DMC. thieme-connect.com For example, the O-methylation of phenols using asymmetric alkyl methyl carbonates proceeds with high selectivity for the methyl group. thieme-connect.com The reaction involves the nucleophilic attack of the phenoxide ion on the methyl group of the carbonate.

Carboxylation: Carboxylation reactions involve the introduction of a carboxylic acid or ester group. While direct carboxylation with CO2 is a fundamental process in biology, chemical syntheses often employ more reactive reagents. libretexts.orgnih.gov Potassium methyl carbonate, formed from potassium methoxide (B1231860) and CO2, has been used as a carboxylating agent for organoboronic esters under copper catalysis. organic-chemistry.org At lower temperatures (around 90°C), DMC can act as a methoxycarbonylating agent. acs.org The mechanism involves the nucleophile attacking the carbonyl carbon of DMC, leading to the formation of a methoxycarbonyl intermediate. This intermediate can then react further. acs.org By analogy, this compound could potentially act as a pentyloxycarbonylating or methylating agent, depending on the reaction conditions and the nature of the nucleophile.

Differentiation of Concerted Versus Stepwise Reaction Mechanisms in Alkyl Methyl Carbonate Chemistry

The distinction between concerted and stepwise mechanisms is a fundamental aspect of mechanistic organic chemistry. A concerted reaction occurs in a single step, with bond breaking and bond formation happening simultaneously, passing through a single transition state. A stepwise reaction involves one or more intermediates.

Conversely, the reactions of the same carbonate substrates with pyridines were found to be stepwise. arkat-usa.org The change from a stepwise to a concerted mechanism can be influenced by factors such as the stability of the potential tetrahedral intermediate and the leaving group ability of the nucleofuge. arkat-usa.org A better leaving group can destabilize the tetrahedral intermediate to the point where it is no longer a true intermediate, and the reaction proceeds through a single, concerted transition state. arkat-usa.org Isotope effect studies are another powerful tool used to distinguish between these mechanistic alternatives. nih.gov

Investigation of Pyrolysis Mechanisms for Alkyl Methyl Carbonates

Pyrolysis is the thermal decomposition of materials at elevated temperatures in an inert atmosphere. The pyrolysis of esters, including carbonates, typically proceeds via a cis-elimination mechanism through a six-membered cyclic transition state, similar to the Chugaev reaction. cdnsciencepub.comacs.org

However, studies on the pyrolysis of alkyl methyl carbonates have revealed some complexities. The rate spread for the pyrolysis of ethyl, isopropyl, and t-butyl methyl carbonates was found to be inconsistent with that of other esters. rsc.org The less reactive primary and secondary carbonates were more reactive than predicted, which was attributed to the high nucleophilicity of the carbonyl group in dialkyl carbonates and a transition state with greater Ei (elimination, internal) character. rsc.org

The pyrolysis of poly(bisphenol-A carbonate) has also been studied extensively, showing that the degradation can proceed through multiple pathways, leading to a wide distribution of products. conicet.gov.ar While not a direct analogue for this compound, these studies indicate that carbonate pyrolysis can be complex. For simple alkyl carbonates, the primary products are expected to be an alkene and an alcohol (after decarboxylation of the resulting carbamic acid analogue). For this compound, pyrolysis would likely yield 1-pentene (B89616) (and potentially other isomers) and methanol (B129727), via the decomposition of the unstable methyl carbonic acid.

Theoretical and Computational Studies of Methyl Pentyl Carbonate

Quantum Chemical Approaches to Methyl Pentyl Carbonate Structure and Reactivity

Quantum chemical methods are fundamental to understanding the electronic structure and, consequently, the chemical behavior of this compound. These ab initio (from first principles) and Density Functional Theory (DFT) approaches solve the electronic Schrödinger equation to predict molecular properties. wikipedia.org

Density Functional Theory (DFT) has become a standard tool in computational chemistry for studying the structure and reactivity of organic molecules. psu.edu DFT calculations can determine optimized geometries, vibrational frequencies, and electronic properties of this compound. These calculations are crucial for understanding how the molecule interacts with other species. For instance, DFT can be used to model the reaction pathways of carbonate decomposition, which is vital for applications like lithium-ion batteries where electrolyte stability is paramount. researchgate.netrsc.org

DFT is also employed to study catalytic processes. For the synthesis of carbonates, DFT can help identify the active sites of catalysts and determine the activation energies for different reaction steps, thereby guiding the design of more efficient catalysts. rsc.org

Table 1: Representative DFT-Calculated Properties for Carbonate-Related Molecules Note: This table is illustrative and contains data for related carbonate species to demonstrate the type of information obtainable from DFT calculations, as specific data for this compound is not readily available in the searched literature.

| Property | Molecule | Method/Basis Set | Calculated Value | Reference |

| Activation Energy (Zwitterion Formation) | 2-amino-2-methyl-1-propanol + CO2 | SMD/B3LYP/6-31G(d) | 23.91 kJ/mol | researchgate.net |

| Activation Energy (Zwitterion to Reactants) | Zwitterion from AMP+CO2 | SMD/B3LYP/6-31G(d) | 24.47 kJ/mol | researchgate.net |

| Gas-phase Ionization Energy | [1-H-CB11(CH3)5Br6]− | PBE0/def2-TZVPP | - | researchgate.net |

| Gas-phase Electron Affinity | [1-H-CB11(CH3)5Br6]− | PBE0/def2-TZVPP | - | researchgate.net |

Ab initio methods, which are based on first principles without empirical parameters, provide a high level of theoretical accuracy. wikipedia.org Methods like Møller–Plesset perturbation theory (MP) and coupled-cluster (CC) theory are used to obtain highly accurate energies and properties, often serving as benchmarks for other computational methods. wikipedia.org

In carbonate chemistry, ab initio calculations have been used to determine thermodynamic properties like standard enthalpies of formation. nih.gov For example, the G3MP2 method, a composite ab initio technique, has shown excellent agreement with experimental data for various organic carbonates. nih.gov These accurate thermodynamic data are essential for process design and for understanding the energetics of reactions involving carbonates.

Furthermore, high-level ab initio studies on the decomposition of related ester and carbonate radicals, such as the methoxycarbonyl radical (CH3OC(=O)), provide detailed insights into dissociation and isomerization kinetics. researchgate.net These studies can elucidate the branching ratios of different decomposition pathways at various temperatures and pressures, which is critical for understanding combustion and degradation processes. researchgate.net While specific ab initio studies on this compound are not prevalent, the principles and findings from studies on analogous molecules like methyl pentanoate and other organic carbonates are highly transferable. nih.govrsc.org

Applications of Density Functional Theory (DFT) for Molecular and Reaction Studies

Computational Modeling of Reaction Pathways and Energy Profiles for this compound Systems

Computational modeling is instrumental in mapping the potential energy surfaces of chemical reactions involving this compound. By identifying transition states and intermediates, researchers can construct detailed energy profiles that describe the step-by-step mechanism of a reaction. mdpi.com

For instance, studies on the decomposition of monomers for polymer electrolytes, including carbonate-containing structures like methyl propyl carbonate, have utilized first-principle calculations to investigate reaction pathways. researchgate.netarxiv.org These studies reveal how the molecular structure influences stability against reduction and oxidation. researchgate.net The decomposition of carbonate monomers often proceeds through different pathways depending on the electrochemical environment, leading to various gaseous and ionic products. researchgate.net Energy diagrams constructed from these calculations show the relative energies of reactants, intermediates, transition states, and products, providing a clear picture of the reaction's feasibility and kinetics. researchgate.netarxiv.org

The insights from these computational models are critical for designing more stable electrolytes for applications such as lithium-ion batteries, where the decomposition of the carbonate solvent is a major factor in battery degradation. researchgate.net

Simulation of Interfacial Phenomena in this compound-Containing Electrolytes

The interface between an electrode and an electrolyte is a region of intense chemical activity, particularly in electrochemical devices. Molecular dynamics (MD) simulations are a key computational tool for studying these complex interfacial phenomena. aps.org

While specific simulations focusing solely on this compound are not widely documented, the principles are well-established from studies of similar systems. MD simulations can model the structure of the electrochemical double layer, the orientation of solvent molecules (like this compound) at the electrode surface, and the transport of ions through the electrolyte. researchgate.net These simulations provide a dynamic, atomistic view of the interface that is complementary to static quantum chemical calculations.

The formation of a Solid Electrolyte Interphase (SEI) on the anode of a lithium-ion battery is a critical process that governs the battery's performance and lifespan. diva-portal.org The SEI is formed by the reductive decomposition of electrolyte components, including organic carbonates. diva-portal.orglbl.gov

Computational methods, particularly reactive force field (ReaxFF) molecular dynamics and first-principles calculations, have provided significant insights into the initial stages of SEI formation. lbl.govucl.ac.uk These simulations can model the chemical reactions that lead to the formation of SEI components. Studies on common electrolytes like ethylene (B1197577) carbonate (EC) show that decomposition can lead to the formation of species such as lithium ethylene dicarbonate (B1257347) (LEDC), Li2CO3, and various gases. lbl.gov

DFT calculations have been used to explore the reductive decomposition pathways of electrolyte additives like vinylene carbonate (VC), revealing that ring-opening reactions on the lithium metal surface are thermodynamically accessible and can lead to polymerization, a key process in forming a stable SEI. rsc.org Similar computational approaches applied to this compound would elucidate its specific role in SEI formation, including its decomposition products and their contribution to the properties of the SEI layer. The stability of the carbonate molecule, as determined by computational models, is a key factor in its suitability as an electrolyte solvent. researchgate.net

Table 2: Key SEI Components Identified by Computational Studies of Carbonate Electrolytes Note: This table lists components identified in studies of common carbonate electrolytes, which are expected to be relevant to systems containing this compound.

| SEI Component | Precursor Molecule(s) | Computational Method | Reference |

| Lithium Ethylene Dicarbonate (LEDC) | Ethylene Carbonate (EC) | First-principles MD | lbl.gov |

| Lithium Carbonate (Li2CO3) | Ethylene Carbonate (EC), Vinylene Carbonate (VC) | First-principles MD, DFET | lbl.govrsc.org |

| Lithium Fluoride (LiF) | LiPF6 (salt) | Classical MD | lbl.gov |

| Polymerized Species | Vinylene Carbonate (VC) | DFET | rsc.org |

| Gaseous products (e.g., C2H4) | Ethylene Carbonate (EC) | Classical MD | lbl.gov |

Computational Analysis of Catalytic Mechanisms Relevant to this compound Synthesis and Reactions

Computational chemistry plays a vital role in understanding and optimizing catalysts for the synthesis of organic carbonates. mdpi.com The transesterification of a cyclic carbonate with an alcohol (like methanol) is a common route to produce linear carbonates, and catalysts are often employed to improve reaction rates and selectivity. acs.org

DFT calculations can be used to investigate the entire catalytic cycle. This includes modeling the adsorption of reactants onto the catalyst surface, the chemical transformations that occur, and the desorption of products. rsc.org For example, in the synthesis of dimethyl carbonate (DMC), DFT studies on Pd(II)/β zeolite catalysts have identified the active sites and elucidated the reaction mechanism, showing how different intermediates are formed and how they lead to the desired product or to byproducts. rsc.org

Methyl Pentyl Carbonate in Diverse Chemical Transformations and Emerging Applications

Methyl Pentyl Carbonate as a Reagent or Intermediate in Organic Synthesis

This compound is an asymmetric organic carbonate that, while not as extensively documented as its simpler analogue dimethyl carbonate (DMC), holds significant potential in various synthetic applications. Its reactivity can often be inferred from the well-established chemistry of other dialkyl carbonates.

Potential as a Methylating Agent (based on Dimethyl Carbonate analogy)

The utility of dialkyl carbonates as alkylating agents is well-established, with dimethyl carbonate (DMC) being a prominent example of an environmentally benign methylating reagent. acs.orgacs.org The reactivity of DMC is notably tunable; at lower temperatures (around 90°C), it tends to act as a methoxycarbonylating agent, while at higher temperatures (typically above 160°C), it functions primarily as a methylating agent. acs.orgacs.org This methylation occurs via a bimolecular, base-catalyzed, alkyl cleavage (BAL2) nucleophilic substitution mechanism, where the nucleophile attacks the methyl group. acs.orgacs.org This process is effectively irreversible because the resulting methoxycarbonate anion decomposes into a methoxide (B1231860) anion and carbon dioxide. acs.orgunive.it

By analogy with DMC and other asymmetric alkyl carbonates, this compound is expected to serve as a selective methylating agent. Research on asymmetric carbonates with the structure ROCOOCH₃ (where R is a C₃ or larger alkyl group) has shown that these compounds undergo methylation with high chemoselectivity, favoring the transfer of the less sterically hindered methyl group. acs.org The presence of the larger pentyl group in this compound would sterically favor the nucleophilic attack at the methyl carbon, making it a potentially effective and selective methylating reagent. thieme-connect.com Using an asymmetric carbonate with a higher boiling point than DMC, such as this compound, offers the practical advantage of enabling methylation reactions to be conducted at ambient pressure, avoiding the need for sealed autoclaves that are necessary for high-temperature reactions with the more volatile DMC. thieme-connect.com

Table 1: Comparison of Reaction Parameters for Methylation with Dialkyl Carbonates

| Parameter | Dimethyl Carbonate (DMC) | Predicted for this compound |

|---|---|---|

| Primary Function | Methylating & Methoxycarbonylating Agent acs.orgacs.org | Primarily a Methylating Agent |

| Typical Reaction Temp. | >160 °C for methylation acs.org | 120-150 °C thieme-connect.com |

| Pressure | Requires high pressure (autoclave) iupac.org | Ambient pressure possible thieme-connect.com |

| Catalyst | Weak base (e.g., K₂CO₃) acs.orgunive.it | Weak base (e.g., K₂CO₃) thieme-connect.com |

| Selectivity | High mono-methylation selectivity acs.org | High methyl-group selectivity predicted acs.orgthieme-connect.com |

| Byproducts | Methanol (B129727), CO₂ acs.org | Pentanol (B124592), Methanol, CO₂ |

Utility as a C1 Synthon (based on Dimethyl Carbonate and Sodium Methyl Carbonate precedents)

Organic carbonates and their derivatives can serve as C1 synthons, providing a single carbon atom for the construction of larger molecules. This utility is prominently demonstrated by sodium methyl carbonate (SMC), which is used for the synthesis of carboxylic acids and ketones. macewan.caacs.org The reactivity of SMC is dependent on the organometallic reagent used; it reacts with Grignard reagents to produce carboxylic acids, while its reaction with organolithium reagents can yield ketones. acs.orgacs.org This differential reactivity allows SMC to function selectively as either a carboxylating agent (a "HCO₂⁺" synthon) or a carbonylating agent (a "CO²⁺" synthon). acs.org

Drawing a parallel, this compound could theoretically function as a C1 synthon. The carbonyl carbon in this compound is an electrophilic center, susceptible to attack by strong nucleophiles. While less reactive than acyl chlorides, its reaction with potent nucleophiles like Grignard or organolithium reagents could lead to the formation of new carbon-carbon bonds. The reaction would likely proceed via nucleophilic acyl substitution, where the attacking nucleophile adds to the carbonyl group, followed by the elimination of either a methoxide or a pentyloxide leaving group. This could provide a pathway for synthesizing esters or, with further reaction, tertiary alcohols. The use of carbon dioxide and its derivatives like organic carbonates as C1 synthons is a cornerstone of green chemistry, aiming to replace toxic reagents like phosgene (B1210022). nih.gov

Observation as an Intermediate or Ancillary Product in Complex Synthetic Sequences

While direct reports detailing this compound as a key intermediate are scarce, its formation as a transient or side product is plausible in reactions involving its constituent parts. For instance, in any reaction system containing methanol, 1-pentanol (B3423595), and a carbonyl source (like phosgene, triphosgene, or another carbonate), the formation of this compound through transesterification is possible. beilstein-journals.orgacs.org The synthesis of asymmetric carbonates often occurs through the transesterification of dimethyl carbonate with a higher alcohol, such as 1-pentanol, where this compound is the target product and dipentyl carbonate is a potential byproduct. beilstein-journals.orgchemsrc.com

In complex reaction mixtures, such as the electrochemical reduction of CO₂ in the presence of an alcohol, alkylammonium methyl carbonates have been identified as key intermediates. acs.org Similarly, studies on the reactivity of asymmetric carbonates like ethyl methyl carbonate (EMC) on lithium metal surfaces show the formation of lithium alkoxides derived from both alkyl groups, indicating that the carbonate acts as a precursor to these surface species. acs.orgelectrochem.org By extension, in a system containing this compound under reductive conditions, the formation of lithium methoxide and lithium pentoxide would be expected. The compound 3-[N-(methylpentyl) amino] propionate (B1217596) has been noted as an intermediate in the synthesis of Ibandronate sodium, highlighting a context where the methylpentyl moiety is synthetically relevant, though not involving the carbonate itself. google.com

Contributions to Polymer Science and Materials Chemistry (general relevance of organic carbonates)

Organic carbonates, both cyclic and acyclic, are fundamental building blocks in modern polymer chemistry. researchgate.netresearchgate.netrsc.org They are valued as safer, greener alternatives to traditional reagents like phosgene for the synthesis of important polymers, most notably polycarbonates. researchgate.net

Precursor Role in Polycarbonate Synthesis

Polycarbonates are commercially significant thermoplastics traditionally produced using bisphenol A and the highly toxic phosgene. google.com A major advancement in green chemistry has been the development of non-phosgene routes, which often rely on the melt transesterification of a diol with a dialkyl or diaryl carbonate. researchgate.netmdpi.com In this process, dimethyl carbonate (DMC) or diphenyl carbonate (DPC) is heated with a diol in the presence of a catalyst. The reaction proceeds through the formation of oligomers with alcohol and carbonate end-groups, which then condense at high temperatures under vacuum to build the polymer chain, releasing a small alcohol (like methanol or phenol) as the only byproduct. mdpi.comrsc.org

Asymmetric carbonates like this compound can also participate in such transesterification reactions. google.com When reacted with a diol, this compound would undergo polycondensation, forming the polycarbonate backbone while releasing methanol and 1-pentanol. The use of activated diaryl carbonates, such as bis(methylsalicyl)carbonate, demonstrates that complex, asymmetric structures are effective in melt polycarbonate synthesis. google.com The synthesis of polycarbonates can be achieved via the polycondensation of a diol formate (B1220265) and a dialkyl carbonate, showcasing the versatility of carbonate precursors. researchgate.net Therefore, this compound represents a viable, though less common, monomer for the non-phosgene synthesis of polycarbonates.

Involvement in the Development of Carbon Dioxide-Containing Monomers

The utilization of carbon dioxide (CO₂) as a renewable C1 feedstock is a primary goal of sustainable chemistry to reduce greenhouse gas emissions and dependence on fossil fuels. nih.gov A successful strategy involves the chemical fixation of CO₂ into valuable monomers for polymer synthesis. nih.govnih.govacs.org One of the most developed applications is the reaction of CO₂ with epoxides to form five- or six-membered cyclic carbonates. nih.govrsc.org These cyclic monomers can then undergo ring-opening polymerization (ROP) to produce aliphatic polycarbonates and other polymers with diverse properties and applications, from biomedical materials to polymer electrolytes. nih.govacs.org

The synthesis of linear organic carbonates, such as this compound, can also be part of a CO₂-utilization strategy. nih.govacs.org Direct synthesis routes from CO₂, alcohols, and alkyl halides have been developed, providing access to both symmetric and asymmetric carbonates. nih.govacs.org These organic carbonates are not only end-products but also serve as crucial intermediates and building blocks. researchgate.netrsc.org For example, they can be used in transesterification reactions to produce other valuable monomers or polymers, as discussed previously. The development of CO₂-based monomers is a vibrant area of research, with the ultimate goal of creating a circular economy for plastics where polymers can be recycled back to their original monomers. acs.org As a member of the organic carbonate family, this compound is intrinsically linked to this field, representing the type of molecule that can be both produced from and used to create more complex, sustainable materials.

Future Research Directions and Concluding Perspectives for Methyl Pentyl Carbonate

Advancements in Sustainable and Economically Viable Synthetic Routes for Methyl Pentyl Carbonate

The traditional synthesis of this compound involves the reaction of pentanol (B124592) (amyl alcohol) with methyl chloroformate. osti.gov While effective, this method utilizes phosgene (B1210022) derivatives, which are highly toxic and present significant environmental and safety concerns. Future research is imperative to develop greener, safer, and more cost-effective synthetic pathways.

A primary area of investigation is the transesterification of dimethyl carbonate (DMC) with pentanol. DMC is considered a green reagent, being biodegradable and having low toxicity. wikipedia.orgresearchgate.net The development of highly active and selective catalysts is crucial for this route to be economically viable. Research should focus on heterogeneous catalysts, such as modified zeolites, hydrotalcites, and functionalized metal oxides, which offer advantages in terms of separation, reusability, and continuous processing. researchgate.netgoogle.com

Another promising avenue is the direct synthesis from carbon dioxide, methanol (B129727), and pentanol. The utilization of CO2 as a C1 feedstock is a cornerstone of sustainable chemistry, transforming a greenhouse gas into a valuable chemical. nih.govmdpi.com This one-pot synthesis would be highly atom-economical but requires the development of sophisticated multi-functional catalytic systems capable of activating both CO2 and the respective alcohols under mild conditions. rsc.org

| Synthesis Route | Reactants | Catalyst Focus | Key Advantages |

| Transesterification | Dimethyl Carbonate, Pentanol | Heterogeneous catalysts (zeolites, metal oxides) | Utilizes green reagent (DMC), potential for high selectivity, catalyst recyclability. |

| Direct CO2 Valorization | Carbon Dioxide, Methanol, Pentanol | Multi-functional catalysts, photocatalysts | Atom-economical, utilizes waste CO2, environmentally benign. |

| Alcoholysis of Urea | Urea, Methanol, Pentanol | Homogeneous or heterogeneous catalysts | Avoids phosgene, utilizes inexpensive feedstock. |

Economic viability will be contingent on catalyst cost and longevity, reaction efficiency (conversion and selectivity), and the ease of product purification. Techno-economic analyses of these emerging routes will be essential to guide research efforts toward commercially scalable solutions. mdpi.com

Integration of this compound in Next-Generation Battery Electrolyte Design for Enhanced Performance

The most explored application for this compound to date is as a co-solvent in electrolytes for lithium-ion batteries. osti.gov Organic carbonates are staple components of these electrolytes, typically comprising a cyclic carbonate like ethylene (B1197577) carbonate (EC) for high permittivity and effective solid electrolyte interphase (SEI) formation, and a linear carbonate like ethyl methyl carbonate (EMC) to reduce viscosity and improve ion mobility. mdpi.com

This compound, as a long-chain linear carbonate, has been investigated as a co-solvent. osti.govresearchgate.net Studies have shown that alkyl methyl carbonates (H3CO(CO)O(CH2)nH where n=3-5) are suitable for use in lithium-ion batteries, with research indicating that butyl methyl carbonate (BMC) showed strong performance. researchgate.net this compound's longer alkyl chain could potentially offer benefits such as lower volatility and a higher flash point, enhancing battery safety. However, this may be offset by increased viscosity, which can hinder ionic conductivity at low temperatures.

Future research should systematically investigate the following:

SEI Formation: The influence of this compound on the chemical composition and stability of the SEI layer on graphite (B72142) anodes. A stable SEI is critical for preventing electrolyte decomposition and ensuring long cycle life. researchgate.net

Electrolyte Optimization: The performance of ternary or even quaternary electrolyte systems containing this compound. For instance, mixtures of EC, propylene (B89431) carbonate (PC), and this compound could be optimized to balance properties like ionic conductivity, viscosity, and electrochemical stability window. osti.gov

High-Voltage Cathodes: Evaluating the stability of this compound-based electrolytes with next-generation high-voltage cathode materials, where electrolyte oxidation is a major failure mechanism. google.com

Lithium Metal Anodes: Exploring its use in lithium metal batteries, where suppressing dendrite growth is paramount. The properties of the SEI formed from this compound could play a crucial role. mdpi.com

| Electrolyte Component | Function | Research Goal for this compound |

| Ethylene Carbonate (EC) | High permittivity, SEI formation | Optimize mixing ratio with MPentC to balance SEI quality and viscosity. |

| Propylene Carbonate (PC) | Low melting point, co-solvent | Investigate MPentC's ability to enable PC use with graphite by forming a protective SEI at higher potentials. researchgate.net |

| Lithium Salt (e.g., LiPF6) | Charge carrier | Study salt solubility and dissociation in electrolytes with high MPentC content. |

Exploration of Novel Catalytic Systems and Reaction Conditions for this compound Transformations

Beyond its synthesis, the catalytic transformation of this compound into other valuable chemicals is a fertile area for research. As a carbonate ester, it can undergo transesterification or disproportionation reactions.

Transesterification: The reaction of this compound with other alcohols, diols, or amines can produce a range of other carbonates and carbamates. This opens pathways to synthesizing specialty chemicals or monomers for polymers. Research into selective catalysts, such as ionic liquids, guanidines, or enzyme-based systems, could enable these transformations under mild conditions. rsc.orgresearchgate.net

Disproportionation: The catalytic disproportionation of this compound would yield dimethyl carbonate and dipentyl carbonate. This could be an interesting route if dipentyl carbonate finds specific high-value applications. The development of catalysts, perhaps based on lead or titanium compounds similar to those used for methyl phenyl carbonate disproportionation, would be necessary. rsc.org

Hydrogenation: Catalytic hydrogenation of carbonates can yield methanol and the corresponding alcohol (pentanol). researchgate.net While seemingly a step backward, this could be integrated into biorefinery concepts or used in chemical energy storage cycles. Ruthenium pincer complexes have shown high efficacy for such reactions. researchgate.net

Future work should focus on designing catalysts that are not only active and selective but also robust and recyclable, aligning with the principles of green chemistry. scribd.com

Deeper Mechanistic Understanding Through Advanced Spectroscopic and In-Situ Analytical Techniques

A fundamental understanding of the reaction mechanisms underpinning both the synthesis and application of this compound is crucial for rational design and optimization. Advanced analytical techniques are key to unlocking these insights.

In-Situ Spectroscopy: Techniques like in-situ Fourier-transform infrared (FTIR) and Raman spectroscopy can be employed to monitor the formation of this compound in real-time during synthesis, identifying reaction intermediates and clarifying catalytic cycles. When used in battery research, these methods can probe the decomposition of the electrolyte and the evolution of the SEI layer during cycling.

Nuclear Magnetic Resonance (NMR): High-resolution NMR spectroscopy (¹H, ¹³C) is essential for structural confirmation of products and for quantitative analysis of reaction mixtures. Advanced NMR techniques, such as Diffusion-Ordered Spectroscopy (DOSY), can provide insights into the interactions between electrolyte components in battery systems.

Mass Spectrometry (MS): Coupled with Gas Chromatography (GC-MS), this is a powerful tool for identifying products and by-products in complex reaction mixtures, crucial for optimizing reaction selectivity and for analyzing the gaseous decomposition products in batteries. researchgate.net

By combining experimental data from these advanced techniques with computational modeling (e.g., Density Functional Theory - DFT), researchers can build detailed models of reaction pathways, transition states, and intermolecular interactions, accelerating the development of new catalysts and electrolyte formulations.

Identification and Development of Unexplored Applications of this compound in Fine Chemical and Materials Synthesis

While battery electrolytes are the most prominent potential application, the unique properties of this compound suggest it could be valuable in other areas. Research should be directed toward exploring these novel applications.

Green Solvent: Like other dialkyl carbonates, this compound is a polar aprotic solvent. Its relatively long alkyl chain imparts more non-polar character compared to dimethyl or diethyl carbonate. It is expected to have low toxicity and be biodegradable, making it a candidate for a green solvent in organic synthesis or as a component in cleaning formulations. rsc.orgrsc.org

Monomer for Non-Isocyanate Polyurethanes (NIPUs): The synthesis of polyurethanes typically involves toxic isocyanates. A greener alternative is the reaction of dicarbonates with diamines. rsc.org While this compound is not a dicarbonate (B1257347), it could be a precursor to one. Furthermore, it could be used in transesterification reactions with diols to create new polycarbonate diols, which are key building blocks for polyurethanes and other polymers.

Fuel Additive: Some organic carbonates have been explored as octane (B31449) boosters or oxygenates in gasoline to improve combustion and reduce emissions. ub.edu The properties of this compound in this context have not been reported and warrant investigation.

Fine Chemical Intermediate: As a reactive intermediate, it could be used as a pentoxycarbonylating agent in fine chemical synthesis, providing a less hazardous alternative to pentyl chloroformate for introducing this functional group into complex molecules.

Exploring these avenues could significantly broaden the industrial relevance of this compound, driving further innovation in its sustainable production and use.

Q & A

Q. What are the common synthetic routes for methyl pentyl carbonate, and how can reaction efficiency be optimized experimentally?

this compound is typically synthesized via transesterification or carbonate interchange reactions. Key factors include catalyst selection (e.g., recyclable Pb-based catalysts for improved sustainability ), temperature control (e.g., 60–120°C to balance reaction rate and side reactions), and solvent choice (e.g., non-polar solvents to minimize hydrolysis). Experimental optimization involves iterative testing of these variables using design-of-experiment (DOE) frameworks. Characterization via NMR and FT-IR ensures product purity .

Q. How can spectroscopic techniques validate the structural identity and purity of this compound?

- NMR : H and C NMR confirm ester group connectivity and alkyl chain integrity. For example, methyl protons appear as singlets (~3.7 ppm), while pentyl chain protons show multiplet splitting .

- FT-IR : Peaks at ~1740 cm (C=O stretch) and 1250 cm (C-O-C stretch) verify the carbonate group .

- GC-MS : Quantifies purity by detecting trace impurities (<1%) from incomplete reactions .

Q. What are the key physicochemical properties (e.g., solubility, thermal stability) critical for experimental design?

Solubility varies with solvent polarity; this compound is miscible in organic solvents like hexane but insoluble in water. Thermal stability (assessed via TGA/DSC) shows decomposition onset at ~200°C, necessitating controlled heating during synthesis .

Advanced Research Questions

Q. How do computational methods (e.g., DFT) elucidate reaction mechanisms and active sites in this compound synthesis?